molecular formula C11H16O4 B2705931 Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate CAS No. 52466-50-9

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2705931
CAS No.: 52466-50-9
M. Wt: 212.245
InChI Key: DQZJBCFOPNAVTB-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C11H16O4. This compound is known for its unique structure, which includes a cyclohexene ring with an ethoxy group and a carboxylate ester. It is used in various scientific research fields due to its versatile chemical properties.

Scientific Research Applications

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Safety and Hazards

The safety and hazards associated with Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate are not specified in the available sources . It’s always important to handle chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds through an alkylation mechanism, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate (Hagemann’s ester): Similar structure but with a methyl group instead of an ethoxy group.

    Ethyl 2-oxocyclohex-3-ene-1-carboxylate: Lacks the ethoxy group, leading to different chemical properties.

Uniqueness

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZJBCFOPNAVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(CC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52466-50-9
Record name ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a −78° C. solution of LDA (192 mmol) in THF (200 mL) was added 3-ethoxy-cyclohex-2-enone (23 mL) dropwise. After stirring for 1 h at −78° C., ethyl cyanoformate (16 mL) was added. The mixture was stirred at −78° C. for 4 h and then was warmed to rt and stirred for 1 h. The mixture was concentrated, diluted with aq. NH4Cl (300 mL), and poured into water. The resulting solids were collected by suction filtration and washed with hexanes followed by water, then was dried and concentrated to provide 17.1 g of a brown solid. TLC (SiO2, 33% EtOAc/hexanes): Rf=0.43.
Name
Quantity
192 mmol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

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